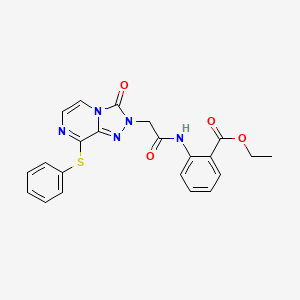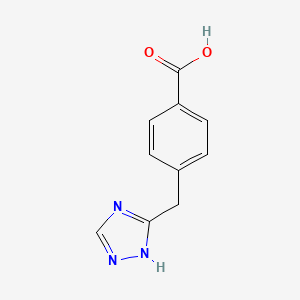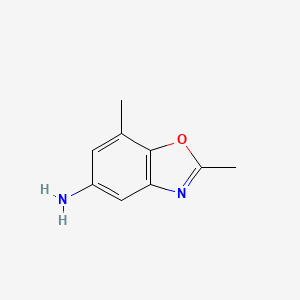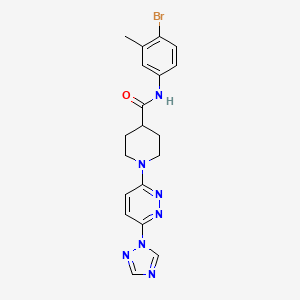
N-(3,4-dimethylphenyl)-2-(2-thienyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(2-thienyl)nicotinamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-010 belongs to the class of nicotinamide derivatives that have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
作用機序
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.
Mode of Action
Triazole compounds are known to show versatile biological activities , suggesting that this compound could interact with its targets in various ways, potentially leading to a range of biochemical changes.
Biochemical Pathways
Given the potential for triazole compounds to interact with a variety of enzymes and receptors , it is likely that this compound could affect multiple pathways, leading to a range of downstream effects.
Result of Action
Given the potential for triazole compounds to interact with a variety of enzymes and receptors , it is likely that this compound could have a range of effects at the molecular and cellular level.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-2-(2-thienyl)nicotinamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability, making it a promising candidate for further development. However, the limitations of this compound include the lack of clinical trials in humans, which limits its potential therapeutic applications.
将来の方向性
N-(3,4-dimethylphenyl)-2-(2-thienyl)nicotinamide has shown promising results in preclinical studies, and there are several future directions for its development. One potential direction is the investigation of its efficacy in clinical trials for the treatment of neurodegenerative diseases and cancer. Another direction is the exploration of its potential use as a neuroprotective agent in traumatic brain injury and stroke. Additionally, the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential.
Conclusion:
This compound is a novel compound with potential therapeutic applications in various fields of medicine. Its ability to modulate oxidative stress, inflammation, and apoptosis makes it a promising candidate for the treatment of neurodegenerative diseases, chronic pain, and cancer. Although further studies are needed to fully elucidate its mechanisms of action and potential therapeutic applications, this compound represents a promising avenue for future research.
合成法
N-(3,4-dimethylphenyl)-2-(2-thienyl)nicotinamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzaldehyde with 2-thienylboronic acid, followed by the addition of nicotinoyl chloride. The product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-(2-thienyl)nicotinamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, it has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the management of chronic pain and inflammation. This compound has also been investigated for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells.
特性
IUPAC Name |
ethyl 2-[[2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-2-31-21(29)16-10-6-7-11-17(16)24-18(28)14-27-22(30)26-13-12-23-20(19(26)25-27)32-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXSFTONEUAFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2945755.png)
![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2945756.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one](/img/structure/B2945762.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2945764.png)
![1-{4-[Methyl({[3-(trifluoromethyl)phenyl]methyl})amino]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2945765.png)
![2-(2-(cyclopentylamino)-2-oxoethyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2945766.png)
![N-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2945767.png)

![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2945770.png)
![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2945771.png)
![(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide](/img/structure/B2945772.png)